molecular formula C11H13BrO2 B1592640 Ethyl 3-(3-bromophenyl)propanoate CAS No. 40640-97-9

Ethyl 3-(3-bromophenyl)propanoate

Cat. No. B1592640
CAS RN: 40640-97-9
M. Wt: 257.12 g/mol
InChI Key: XIWUTAAOMFFHTR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)propanoate is a chemical compound with the CAS Number: 40640-97-9 . It has a molecular weight of 257.13 . The IUPAC name for this compound is ethyl 3-(3-bromophenyl)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-(3-bromophenyl)propanoate is 1S/C11H13BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-(3-bromophenyl)propanoate is a liquid at room temperature . It has a boiling point of 303.4°C at 760 mmHg . The compound has a flash point of 137.3°C .

Scientific Research Applications

1. Electroreductive Radical Cyclization

Ethyl 3-(3-bromophenyl)propanoate is utilized in electroreductive radical cyclization. The process involves using nickel(I) catalysts for the cyclization of bromo esters to form various cyclic compounds. This method demonstrates a valuable approach in organic synthesis for creating complex molecular structures (Esteves et al., 2005).

2. Synthesis of Amino Derivatives

Another application is in the synthesis of ethyl 3-(3-aminophenyl)propanoate. This process involves a tandem Knoevenagel condensation and alkylidene reduction, demonstrating the compound's utility in creating important intermediates for further chemical reactions (Nagel et al., 2011).

3. Antimicrobial Activity Study

Ethyl 3-(3-bromophenyl)propanoate has been used in the synthesis of compounds exhibiting antimicrobial activity. The compound reacts with thiosemicarbazones to form thiazolidin-4-ones, which were then studied for their antimicrobial properties. This showcases the compound's role in medicinal chemistry for developing new therapeutic agents (Цялковский et al., 2005).

4. Organoboranes Synthesis

The compound is used in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, contributing to the field of organometallic chemistry. This is significant for the development of new materials and catalysts in industrial applications (Zaidlewicz & Wolan, 2002).

5. Cyclisation onto Azoles

Ethyl 3-(3-bromophenyl)propanoate is involved in radical cyclisation reactions onto azoles, useful for synthesizing complex heterocycles. These reactions are important for developing pharmaceuticals and other biologically active compounds (Allin et al., 2005).

6. Block Copolymer Synthesis

In polymer science, it aids in synthesizing asymmetric difunctional initiators for blockcopolymer preparation through atom transfer radical polymerization and stable free radical polymerization. This application is critical in the field of polymer chemistry, contributing to the development of new materials with varied properties (Tunca et al., 2001).

7. Electrosynthesis Studies

Ethyl 3-(3-bromophenyl)propanoate is studied in electrosynthesis, specifically in the electrochemical reduction at vitreous carbon cathodes. This research is significant for understanding electrochemical processes and their applications in organic synthesis (Esteves et al., 2003).

8. Polymorphism in Pharmaceuticals

It is also important in the study of polymorphism in pharmaceutical compounds. Research in this area helps in understanding the different crystalline forms a drug can take, which is crucial for drug development and stability studies (Vogt et al., 2013).

9. Biochemical Research

Ethyl 3-(3-bromophenyl)propanoate plays a role in biochemical research, such as the study of its derivatives in anti-inflammatory activities. This research contributes to the discovery of new therapeutic agents and understanding their mechanisms of action (Ren et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-(3-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWUTAAOMFFHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626296
Record name Ethyl 3-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-bromophenyl)propanoate

CAS RN

40640-97-9
Record name Ethyl 3-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Condon, D Dupré, G Falgayrac… - European Journal of …, 2002 - Wiley Online Library
Nickel‐catalyzed electrochemical conjugate additions of substituted aryl bromides to activated olefins under recently optimized reaction conditions are reported. Good to high yields …
MR Shukla, G Sadasivam, A Sarde… - Journal of Medicinal …, 2023 - ACS Publications
The calcium sensing receptor (CaSR) plays an important role in maintaining calcium homeostasis. The use of calcimimetic cinacalcet has been established to activate CaSR and …
Number of citations: 3 pubs.acs.org

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